molecular formula C19H18F2N2O4S B2886907 (E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide CAS No. 895444-46-9

(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide

Cat. No. B2886907
CAS RN: 895444-46-9
M. Wt: 408.42
InChI Key: MYVPIDVUSWVBAJ-ZBJSNUHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C19H18F2N2O4S and its molecular weight is 408.42. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

One study highlights the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. Their remarkable potential as Type II photosensitizers for treating cancer in photodynamic therapy was emphasized (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Another research presented the synthesis and antimicrobial screening of a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides. These compounds exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, and inhibitory action against strains of fungi, suggesting their value in treating microbial diseases (Desai, Rajpara, & Joshi, 2013).

Chemotherapy Drug Development

Research into Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine showed compounds with high DNA protective ability against oxidative damage and strong antimicrobial activity. These findings indicate potential applications in developing chemotherapy drugs, with certain compounds displaying cytotoxicity against cancer cell lines (Gür et al., 2020).

Molecular Interaction and Mechanism Studies

Investigations into the mechanisms of thiazolides, a novel class of anti-infectious agents, showed that certain molecules induce cell death in colon carcinoma cell lines. The study found that the molecular target in intestinal pathogens and colon cancer cells differs, highlighting the importance of structural features for interacting with specific targets and inducing apoptosis (Brockmann et al., 2014).

properties

IUPAC Name

N-[4,6-difluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O4S/c1-25-8-7-23-16-13(21)9-11(20)10-15(16)28-19(23)22-18(24)12-5-4-6-14(26-2)17(12)27-3/h4-6,9-10H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVPIDVUSWVBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2SC1=NC(=O)C3=C(C(=CC=C3)OC)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide

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